2,5,6-Trichloro-4-hydroxypyrimidine

Description

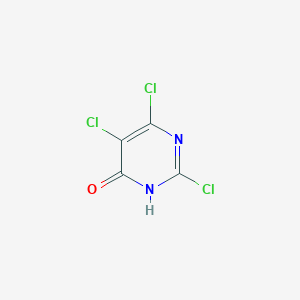

2,5,6-Trichloro-4-hydroxypyrimidine is a halogenated pyrimidine derivative characterized by chlorine substituents at positions 2, 5, and 6, along with a hydroxyl group at position 4. Pyrimidines are aromatic heterocyclic compounds with a six-membered ring containing two nitrogen atoms. Chlorine atoms act as electron-withdrawing groups, enhancing the acidity of the hydroxyl group and directing nucleophilic aromatic substitution reactions.

Properties

Molecular Formula |

C4HCl3N2O |

|---|---|

Molecular Weight |

199.42 g/mol |

IUPAC Name |

2,4,5-trichloro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4HCl3N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10) |

InChI Key |

VZUXMSQVFQRTGM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(NC1=O)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Hydroxypyrimidine Precursors

Chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃) is a well-established method for replacing hydroxyl groups with chlorines. For example, 2,4,6-trichloro-5-methoxypyrimidine is synthesized from 2,4,6-trihydroxy-5-methoxypyrimidine via POCl₃-mediated chlorination at 25–100°C for 2–5 hours, achieving yields exceeding 90% . Key variables include:

-

Molar ratios : A POCl₃-to-substrate ratio of 5:1–10:1 ensures complete substitution.

-

Organic bases : Diisopropylethylamine or N,N-dimethylaniline facilitates HCl scavenging, improving reaction efficiency .

-

Temperature control : Lower temperatures (5–10°C) during base addition prevent exothermic side reactions .

For 2,5,6-trichloro-4-hydroxypyrimidine, a hypothetical route could involve protecting the 4-hydroxyl group (e.g., as a methoxy or benzyl ether) before chlorinating positions 2, 5, and 6. Subsequent deprotection would restore the hydroxyl group. However, this requires selective protection-deprojection steps to avoid unintended substitutions.

Directed Bromination-Chlorination Sequences

Selective halogenation can be achieved through bromination followed by chlorination. In 4,5,6-trichloropyrimidine synthesis, 4,6-dihydroxypyrimidine is first brominated at position 5, followed by POCl₃ treatment to replace hydroxyl groups with chlorines . This two-step approach yields 78–79% product purity .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | HBr/Br₂, 80–100°C | 4,6-Dihydroxy-5-bromopyrimidine |

| Chlorination | POCl₃, benzyltriethylammonium chloride | 4,5,6-Trichloropyrimidine |

Adapting this strategy, this compound could theoretically be synthesized by brominating a 4-hydroxypyrimidine precursor at position 5, followed by POCl₃-mediated chlorination at positions 2 and 6. The hydroxyl group at position 4 would need stabilization against chlorination, potentially through steric hindrance or electronic deactivation.

Hydrolysis of Polychlorinated Pyrimidines

Partial hydrolysis of perchlorinated pyrimidines offers a pathway to introduce hydroxyl groups. For instance, 2,4,6-trichloropyrimidine is synthesized from barbituric acid via sequential POCl₃ and PCl₃/Cl₂ reactions, avoiding aqueous work-up to prevent hydrolysis . Controlled hydrolysis of 2,4,5,6-tetrachloropyrimidine under mild basic conditions (e.g., pH 6–7) could selectively dechlorinate position 4 to yield the target compound.

Critical factors for hydrolysis :

-

pH modulation : Neutral to slightly acidic conditions favor selective hydrolysis without over-dechlorination.

-

Temperature : Room-temperature hydrolysis minimizes side reactions.

Catalytic and Solvent Effects

The choice of catalyst and solvent significantly impacts chlorination efficiency. Patent CN102250016B highlights the use of benzyltriethylammonium chloride as a phase-transfer catalyst, enhancing POCl₃ reactivity in dichloroethane or toluene . Polar aprotic solvents like dichloromethane improve substrate solubility, while non-polar solvents (e.g., toluene) facilitate easier work-up .

Challenges in Regioselectivity and Functional Group Compatibility

Achieving 2,5,6-trichloro substitution while retaining a hydroxyl group at position 4 requires addressing:

-

Competitive chlorination : The 4-hydroxyl group may act as a directing group, favoring chlorination at adjacent positions (3 and 5), necessitating protective strategies.

-

Acid sensitivity : Hydroxypyrimidines are prone to decomposition under strongly acidic conditions, limiting reaction windows.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-4-hydroxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Nucleophilic Substitution: This reaction typically involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring, leading to various derivatives with different properties.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives .

Scientific Research Applications

2,5,6-Trichloro-4-hydroxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-4-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, they can inhibit the cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, they may interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,5,6-Trichloro-4-hydroxypyrimidine with structurally related pyrimidine derivatives:

Key Differences and Implications

Substituent Effects on Reactivity: The three chlorine atoms in this compound increase its electrophilicity compared to 6-Chloro-4-hydroxypyrimidine (one Cl), making it more reactive in nucleophilic substitution reactions. This enables sequential displacement of Cl atoms, a feature exploited in multi-step syntheses . Hydroxyl vs. Methyl/Amino Groups: The hydroxyl group at position 4 enhances acidity (pKa ~8–10, estimated) due to electron-withdrawing Cl substituents. In contrast, methyl groups (e.g., 4,5,6-Trichloro-2-methylpyrimidine) are electron-donating, reducing ring reactivity .

Electronic and Steric Influence: Fluorine Substitution: 4-Chloro-5-fluoropyrimidin-2-amine incorporates fluorine, which is highly electronegative. This alters electronic distribution and may improve metabolic stability in drug candidates compared to chlorine . Amino Groups: 2-Amino-4-chloro-6-methylpyrimidine’s NH₂ group is a strong activating substituent, facilitating electrophilic substitution at position 4, whereas hydroxyl groups in the target compound direct reactions to positions 2, 5, or 6 .

Applications: Multi-Chlorinated Derivatives: Compounds like this compound are versatile intermediates for synthesizing agrochemicals or antiviral agents, as seen in the synthesis of 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile (a derivative in Reference Example 66) . Methyl/Amino Derivatives: Methylated or aminated analogs (e.g., 2-Amino-4-chloro-6-methylpyrimidine) are common in kinase inhibitor development due to their ability to form hydrogen bonds with target proteins .

Research Findings and Trends

- Synthetic Utility : The presence of multiple chlorine atoms in this compound allows sequential functionalization, as demonstrated in the synthesis of trifluoromethyl-containing anilines (e.g., Reference Example 63, yielding LCMS m/z 299 [M+H]+) .

- For example, 6-Chloro-4-hydroxypyrimidine is restricted to laboratory/industrial use, avoiding uncontrolled applications .

- Emerging Analogs : Fluorinated and trifluoromethylated pyrimidines (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) are gaining traction in drug discovery for their enhanced bioavailability and resistance to metabolic degradation .

Q & A

Q. What are the primary synthetic routes for 2,5,6-Trichloro-4-hydroxypyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of 4-hydroxypyrimidine derivatives. A common approach is reacting 4-hydroxypyrimidine with phosphorus oxychloride (POCl₃) under reflux, followed by selective chlorination at positions 2, 5, and 6. Temperature control (80–100°C) and stoichiometric excess of chlorinating agents are critical to minimize byproducts like 2,4,6-trichloro isomers . Alternative routes include stepwise substitution using ammonia or amines to replace specific chlorine atoms, as seen in analogous trichloropyrimidine syntheses . Yield optimization requires precise pH control (neutral to slightly acidic) and inert atmospheres to prevent hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities like 2,4,6-trichloro isomers .

- NMR : ¹H NMR (DMSO-d₆) shows absence of aromatic protons (δ 6.5–8.5 ppm) confirming full chlorination, while ¹³C NMR confirms hydroxyl retention (δ 160–165 ppm for C-OH) .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 213 (calculated for C₄HCl₃N₂O).

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to the hydroxyl group. Store under argon at –20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored with desiccants like silica gel . Avoid prolonged exposure to bases, as dehydrochlorination can occur, forming pyrimidinone derivatives.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing hydroxyl group at position 4 activates adjacent chlorines (positions 2 and 6) for nucleophilic attack. Kinetic studies using amines (e.g., benzylamine) in DMF at 60°C reveal pseudo-first-order rate constants (k₁) of 1.2 × 10⁻³ s⁻¹ for position 2 vs. 6.5 × 10⁻⁴ s⁻¹ for position 5, attributed to resonance stabilization of the transition state . Computational modeling (DFT at B3LYP/6-31G*) can predict regioselectivity by analyzing LUMO distribution .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from isomeric contamination or solvent effects. For example:

- Purification : Use preparative HPLC to isolate pure isomers before bioassays .

- Solvent Optimization : Test activity in both polar (e.g., PBS) and nonpolar (e.g., DMSO) solvents, as logP values >2.5 enhance membrane permeability but reduce aqueous solubility .

- Dose-Response Curves : EC₅₀ values should be validated across ≥3 independent replicates to account for batch variability.

Q. How can researchers optimize the synthesis of this compound for scale-up without compromising yield?

- Methodological Answer : Adopt continuous flow chemistry:

- Microreactor Setup : Mix 4-hydroxypyrimidine and POCl₃ at 90°C with a residence time of 20 minutes, achieving 92% conversion vs. 78% in batch reactors .

- In-Line Monitoring : Use FTIR to track chlorine consumption (peak at 550 cm⁻¹) and adjust reagent flow rates dynamically.

- Waste Reduction : Recover excess POCl₃ via vacuum distillation (85% recovery efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.